molecular formula C23H27BrN2O3 B11314667 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11314667
M. Wt: 459.4 g/mol
InChI Key: HJDBUCVYGQNSGD-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with bromine, methyl, and carboxamide groups

Preparation Methods

The synthesis of 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the bromine and methyl groups. The final step involves the formation of the carboxamide linkage with the piperidine and furan moieties. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. The presence of the bromine and methyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C23H27BrN2O3

Molecular Weight

459.4 g/mol

IUPAC Name

5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H27BrN2O3/c1-14-8-10-26(11-9-14)19(21-6-4-15(2)28-21)13-25-23(27)22-16(3)18-12-17(24)5-7-20(18)29-22/h4-7,12,14,19H,8-11,13H2,1-3H3,(H,25,27)

InChI Key

HJDBUCVYGQNSGD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Br)C)C4=CC=C(O4)C

Origin of Product

United States

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